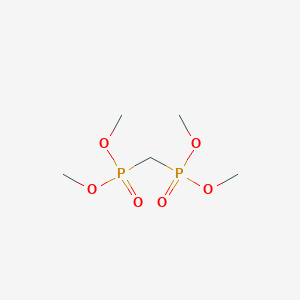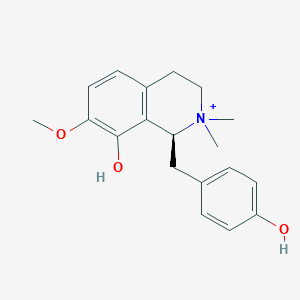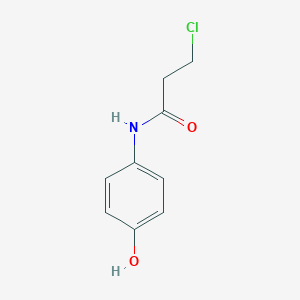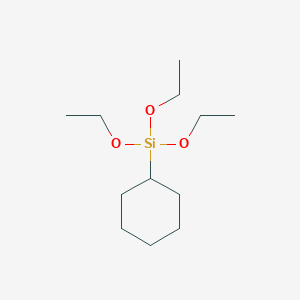
(Triéthoxysilyl)cyclohexane
Vue d'ensemble
Description
Le métazoate de sodium de prednisolone est un glucocorticoïde synthétique présentant des propriétés anti-inflammatoires et immunomodulatrices. Il est utilisé dans le traitement de diverses affections inflammatoires et auto-immunes, ainsi que de certains types de cancers. Ce composé est connu pour sa capacité à réduire le nombre de lymphocytes circulants et à induire la différenciation cellulaire, offrant ainsi des effets anti-inflammatoires topiques et systémiques .
Applications De Recherche Scientifique
Prednisolone sodium metazoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glucocorticoid chemistry and reactions.
Biology: Employed in research on cell differentiation and immune response modulation.
Medicine: Investigated for its therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the formulation of pharmaceutical products for topical and systemic use
Safety and Hazards
Mécanisme D'action
Target of Action
(Triethoxysilyl)cyclohexane is a complex compound with a unique structureIt’s important to note that the targets of a compound are often determined by its structure and chemical properties .
Mode of Action
The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent biochemical reactions .
Action Environment
The action, efficacy, and stability of (Triethoxysilyl)cyclohexane can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is utilized .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le métazoate de sodium de prednisolone peut être synthétisé par une série de réactions chimiques impliquant la modification de la prednisolone. La synthèse implique généralement l'estérification de la prednisolone avec l'acide métazoïque, suivie de la conversion en sa forme de sel de sodium. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification .
Méthodes de production industrielle
Dans les milieux industriels, la production de métazoate de sodium de prednisolone implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus comprend un contrôle précis des conditions de réaction telles que la température, la pression et le pH pour garantir un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié par des techniques de cristallisation et de filtration .
Analyse Des Réactions Chimiques
Types de réactions
Le métazoate de sodium de prednisolone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Le métazoate de sodium de prednisolone a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude de la chimie et des réactions des glucocorticoïdes.
Biologie : Employé dans la recherche sur la différenciation cellulaire et la modulation de la réponse immunitaire.
Médecine : Investigué pour ses effets thérapeutiques dans le traitement des maladies inflammatoires et auto-immunes, ainsi que de certains cancers.
Industrie : Utilisé dans la formulation de produits pharmaceutiques pour un usage topique et systémique
Mécanisme d'action
Le mécanisme d'action du métazoate de sodium de prednisolone implique la liaison au récepteur des glucocorticoïdes, ce qui entraîne des modifications de l'expression des gènes. Cette liaison diminue la vasodilatation et la perméabilité des capillaires, ainsi que la migration des leucocytes vers les sites d'inflammation. Le composé exerce ses effets par le biais de multiples voies en aval, notamment l'inhibition des cytokines pro-inflammatoires et l'induction de protéines anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Prednisolone : Un glucocorticoïde similaire au métazoate de sodium de prednisolone mais sans la modification métazoate.
Prednisone : Un promédicament qui est converti en prednisolone dans le foie.
Dexamethasone : Un glucocorticoïde plus puissant avec une durée d'action plus longue
Unicité
Le métazoate de sodium de prednisolone est unique en raison de son estérification spécifique avec l'acide métazoïque, ce qui améliore sa solubilité et sa biodisponibilité. Cette modification permet une délivrance plus efficace et des effets anti-inflammatoires localisés par rapport à d'autres glucocorticoïdes .
Propriétés
IUPAC Name |
cyclohexyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKAFZFOALBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576380 | |
| Record name | Cyclohexyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-84-3 | |
| Record name | (Triethoxysilyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, (triethoxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)

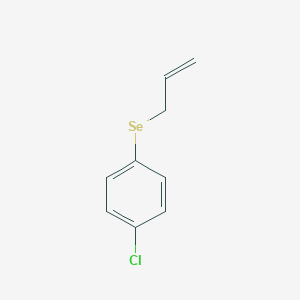
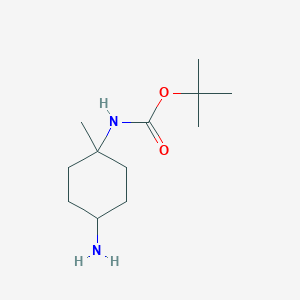
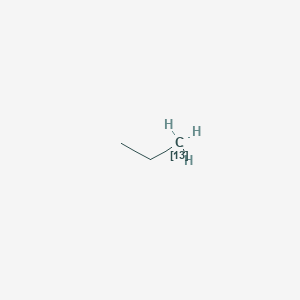


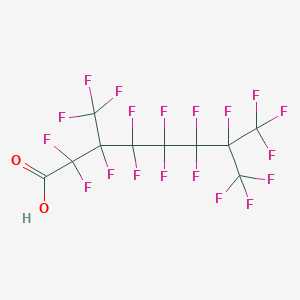
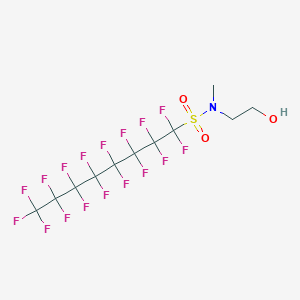
![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)
